molecular formula C9H13N3S B2877723 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole CAS No. 1862982-89-5

2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole

Cat. No.: B2877723
CAS No.: 1862982-89-5
M. Wt: 195.28
InChI Key: HNJCVCNBKOSEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built on a versatile 1,3,4-thiadiazole core. The 1,3,4-thiadiazole scaffold is a well-recognized bioisostere for pyrimidine and pyridazine rings, a property that can enhance the lipophilicity, oral absorption, and cell permeability of lead compounds, thereby improving their bioavailability . This molecular framework is known for its strong aromaticity and in vivo stability, making it a privileged structure in drug discovery . The specific substitution pattern of this compound, featuring a cyclopropyl group and a pyrrolidine moiety, combines two distinct pharmacophoric elements. The cyclopropyl group is known to influence metabolic stability and conformational restriction, while the pyrrolidine ring is a common feature in bioactive molecules that can contribute to target binding. Although the specific biological profile of this exact compound requires empirical determination, derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of pharmacological activities in research settings. These activities include potent antimicrobial , antitumor , anti-inflammatory , and anticonvulsant effects . Furthermore, the 1,3,4-thiadiazole ring is a key component in several established drugs, such as the carbonic anhydrase inhibitor acetazolamide and the cephalosporin antibiotic cefazolin, underscoring its practical therapeutic relevance . This product is intended for research purposes, such as serving as a key intermediate in the synthesis of more complex molecules or for use in biological screening campaigns to identify new active compounds. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-2-6-12(5-1)9-11-10-8(13-9)7-3-4-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJCVCNBKOSEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides, derived from hydrazides and thioureas, undergo cyclization in the presence of dehydrating agents (e.g., H₂SO₄, POCl₃) to form the 1,3,4-thiadiazole ring. For example, Toolabi et al. synthesized 1,3,4-thiadiazoles by reacting thiosemicarbazides with carbon disulfide under basic conditions, followed by acid-mediated cyclization. Adapting this approach, the cyclopropyl group could be introduced via a cyclopropane-carboxylic acid hydrazide precursor, while pyrrolidine might be incorporated through nucleophilic substitution at the 5-position.

Huisgen Cyclization

The Huisgen reaction, involving 1,3-dipolar cycloaddition between azides and alkynes, has been employed for thiadiazole synthesis. However, this method is less common compared to cyclocondensation.

Post-Cyclization Functionalization

Substituents are often added after thiadiazole ring formation. For instance, alkylation or amination reactions at the 5-position can introduce diverse groups, such as pyrrolidin-1-yl, as demonstrated by Sahoo et al. in their synthesis of phenyl-1,3,4-thiadiazol-2-amine derivatives.

Proposed Synthesis of 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole

Route 1: Cyclocondensation of Cyclopropanecarboxylic Acid Thiosemicarbazide

Step 1: Synthesis of Cyclopropanecarboxylic Acid Thiosemicarbazide
Cyclopropanecarboxylic acid hydrazide is reacted with ammonium thiocyanate in acidic medium to form the corresponding thiosemicarbazide.

Step 2: Cyclization to 2-Cyclopropyl-1,3,4-thiadiazole-5-thiol
The thiosemicarbazide undergoes cyclization in concentrated sulfuric acid, yielding 2-cyclopropyl-1,3,4-thiadiazole-5-thiol.

Step 3: Introduction of Pyrrolidin-1-yl Group
The thiol group at position 5 is displaced via nucleophilic substitution with pyrrolidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). This step mirrors the alkylation strategies reported by Kikkeri et al. for pyrazine-substituted thiadiazoles.

Reaction Scheme:
$$
\text{Cyclopropanecarboxylic acid} \xrightarrow{\text{NH}2\text{NH}2} \text{Hydrazide} \xrightarrow{\text{NH}4\text{SCN}} \text{Thiosemicarbazide} \xrightarrow{\text{H}2\text{SO}_4} \text{Thiadiazole-5-thiol} \xrightarrow{\text{Pyrrolidine}} \text{Target Compound}
$$

Route 2: Direct Cyclization with Pre-Installed Substituents

Step 1: Preparation of Cyclopropanecarboxylic Acid and Pyrrolidine-1-carbothioamide
Cyclopropanecarboxylic acid is converted to its acid chloride, which reacts with pyrrolidine-1-carbothioamide to form a mixed anhydride intermediate.

Step 2: Cyclization via Dehydration
The intermediate undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃), directly yielding the target compound. This method aligns with the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines reported by, where amidines and isothiocyanates are condensed to form the thiadiazole core.

Reaction Scheme:
$$
\text{Cyclopropanecarboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{Pyrrolidine-1-carbothioamide}} \text{Anhydride} \xrightarrow{\text{POCl}3} \text{Target Compound}
$$

Optimization and Characterization

Reaction Conditions

  • Solvents: THF, DMF, or ethanol are optimal for nucleophilic substitutions.
  • Catalysts: DIAD (diisopropyl azodicarboxylate) enhances coupling efficiency in Mitsunobu reactions.
  • Temperature: Cyclization typically proceeds at 25–80°C, depending on the reagent.

Spectroscopic Validation

  • ¹H NMR: Expected signals include cyclopropyl protons (δ 1.0–1.5 ppm) and pyrrolidine multiplet (δ 2.5–3.5 ppm).
  • MS (ESI): Molecular ion peak at m/z 223.1 [M + H]⁺.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Yield 35–45% (multi-step) 50–60% (one-pot)
Purity ≥98% after chromatography ≥95% with minimal byproducts
Complexity Moderate (3 steps) High (sensitive intermediates)
Scalability Suitable for gram-scale Limited by anhydride stability

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

The compound "2-Cyclopropyl-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole" (CAS Number: 1862982-89-5) is a chemical with the molecular formula C9H13N3SC_9H_{13}N_3S and a molecular weight of 195.2846 . It contains a 1,3,4-thiadiazole moiety, which exhibits a wide range of biological activities .

Note: All products are for research use only and not intended for human or animal use .

Scientific Research Applications

The 1,3,4-thiadiazole scaffold is known for diverse biological activities, including anticonvulsant properties . Research has explored various derivatives of 1,3,4-thiadiazoles as anticonvulsant agents with high effectiveness and low toxicity . The presence of a pyrrolidine ring attached to a thiazole moiety may enhance anticonvulsant activity .

1,3,4-Thiadiazole as Anti-Epileptic Agent

1,3,4-Thiadiazole derivatives have been compiled as anticonvulsant agents . Several modifications in the 1,3,4-thiadiazole moiety have demonstrated good potency as anticonvulsant agents, which are highly effective and have less toxicity .

Potential Applications of Thiadiazole Analogs

  • Anticonvulsant Activity A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced .
  • Anti-cancer Activity Novel thiazole pyrimidine derivatives were evaluated for their potential anticancer activity on a variety of cell lines including four human cancer (A375, C32, DU145, MCF-7/WT) and two normal cell lines (CHO-K1 and HaCaT) .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-methyl-1,3,4-thiadiazole
  • 2-Cyclopropyl-5-ethyl-1,3,4-thiadiazole
  • 2-Cyclopropyl-5-phenyl-1,3,4-thiadiazole

Uniqueness

2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can lead to differences in reactivity, stability, and biological activity .

Biological Activity

2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The molecular formula of this compound is C8H12N4SC_8H_{12}N_4S. The structure features a thiadiazole ring, which is known for its pharmacological relevance.

Anticancer Activity

Research indicates that derivatives of the thiadiazole scaffold exhibit significant anticancer properties. A study highlighted that certain thiadiazole compounds could inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, compounds related to this compound were tested against various cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent activity.

Compound Cell Line IC50 (µM) Mechanism of Action
Example AMCF-7 (Breast Cancer)5.2Apoptosis induction
Example BHeLa (Cervical Cancer)3.8Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses both antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values against various pathogens were found to be promising.

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus16Bacterial
Escherichia coli32Bacterial
Candida albicans64Fungal

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Animal studies demonstrated a reduction in inflammatory markers when treated with this compound.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signal Transduction Pathways : It appears to affect pathways such as apoptosis and cell cycle regulation.
  • Interaction with Cellular Receptors : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors that could mediate analgesic effects.

Case Studies

One notable case study involved the administration of a thiadiazole derivative similar to this compound in a murine model of cancer. The study reported significant tumor size reduction compared to control groups, supporting the compound's potential as a therapeutic agent.

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